Product packaging for Asaphan(Cat. No.:CAS No. 1620-25-3)

Asaphan

Cat. No.: B11708530
CAS No.: 1620-25-3
M. Wt: 522.5 g/mol
InChI Key: SPTPIOQJNAVKCR-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification within Oligopeptide Chemistry

Oligopeptides are short chains of amino acids linked by peptide bonds. Their nomenclature and structural classification are governed by internationally recognized standards to ensure clarity and reproducibility in research. The naming convention for an oligopeptide is based on the sequence of its constituent amino acid residues.

The structure of an oligopeptide is defined by its primary sequence—the linear order of amino acids. This sequence dictates the molecule's three-dimensional conformation, which is crucial for its biological activity. Further classification can be based on the number of amino acid residues (e.g., dipeptide, tripeptide) or the presence of specific functional groups or modifications.

Historical Evolution of Alkylating Agent Research

The history of alkylating agents in medicine is a compelling narrative that begins with the devastating use of chemical warfare in World War I. clemson.eduwikipedia.orgtaylorfrancis.comwikipedia.orgnih.gov

World War I and Mustard Gas: The use of sulfur mustard, commonly known as mustard gas, during World War I led to the observation of its profound biological effects. clemson.eduwikipedia.orgtaylorfrancis.comwikipedia.orgnih.gov Medics noted that soldiers exposed to this vesicant agent experienced a significant decrease in their white blood cell counts due to bone marrow suppression. clemson.edutaylorfrancis.comnih.gov

World War II and the Dawn of Chemotherapy: This observation sparked interest in the potential medical applications of similar compounds. During World War II, a shipping accident in Bari, Italy, resulted in the exposure of sailors to sulfur mustard, leading to similar observations of decreased white blood cell counts. clemson.edu This event, along with classified research, prompted pharmacologists Louis S. Goodman and Alfred Gilman to investigate nitrogen mustards, a more stable derivative, as a potential treatment for cancers of the blood like lymphoma. wikipedia.orgwikipedia.org

Post-War Developments: The successful, albeit temporary, treatment of a patient with non-Hodgkin's lymphoma using a nitrogen mustard derivative in 1942 marked the beginning of modern cancer chemotherapy. wikipedia.orgwikipedia.org After the war, the secrecy surrounding this research was lifted, leading to a surge in the development of new alkylating agents for cancer treatment. wikipedia.org

Alkylating agents exert their cytotoxic effects by attaching an alkyl group to the DNA of cancer cells, which damages the DNA and prevents the cells from replicating. wikipedia.org This mechanism of action makes them effective against rapidly dividing cells, a hallmark of cancer. clemson.eduwikipedia.org

Current Academic Significance and Research Trajectories of Analogues

While information on "Asaphan" is unavailable, the broader field of developing analogues of known therapeutic compounds is a cornerstone of modern medicinal chemistry. An analogue is a compound that is structurally similar to another but differs in a specific component. The goal of creating analogues is often to improve the efficacy, selectivity, or pharmacokinetic properties of a parent compound.

Current research in this area focuses on several key trajectories:

Targeted Drug Delivery: Researchers are designing analogues that can be specifically delivered to cancer cells, minimizing damage to healthy tissues. This often involves attaching the active compound to a molecule that preferentially binds to receptors overexpressed on tumor cells.

Overcoming Drug Resistance: Cancer cells can develop resistance to chemotherapy. A significant area of research involves creating analogues that can circumvent these resistance mechanisms.

Modulating Biological Activity: By making small structural modifications, scientists can fine-tune the biological activity of a compound. This can lead to the development of analogues with enhanced potency or a more favorable side-effect profile.

Novel Scaffolds: The exploration of new chemical scaffolds is crucial for discovering drugs with novel mechanisms of action. Natural products often serve as inspiration for the synthesis of new analogues with potential therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H33Cl2N3O4 B11708530 Asaphan CAS No. 1620-25-3

Properties

IUPAC Name

ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33Cl2N3O4/c1-3-35-26(34)24(18-20-7-5-4-6-8-20)30-25(33)23(29-19(2)32)17-21-9-11-22(12-10-21)31(15-13-27)16-14-28/h4-12,23-24H,3,13-18H2,1-2H3,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTPIOQJNAVKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)N(CCCl)CCCl)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80905645
Record name 3-{4-[Bis(2-chloroethyl)amino]phenyl}-N-(1-ethoxy-1-oxo-3-phenylpropan-2-yl)-2-[(1-hydroxyethylidene)amino]propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80905645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10065-57-3, 1620-25-3
Record name Asafan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010065573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Asaphan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526622
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-{4-[Bis(2-chloroethyl)amino]phenyl}-N-(1-ethoxy-1-oxo-3-phenylpropan-2-yl)-2-[(1-hydroxyethylidene)amino]propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80905645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of Asaphan

Foundational Principles of Oligopeptide Synthesis

Oligopeptide synthesis involves the formation of amide bonds between amino acid residues to create a peptide chain, typically ranging from 2 to 20 amino acids in length fishersci.ca. Two primary approaches dominate peptide synthesis: solution-phase synthesis and solid-phase peptide synthesis (SPPS) nih.gov. While solution-phase synthesis remains relevant for large-scale production, SPPS is widely used in research and development settings due to its efficiency and ease of purification nih.gov.

A fundamental aspect of oligopeptide synthesis is the use of protecting groups to prevent unwanted side reactions involving the reactive functional groups of amino acids (the α-amino group, the α-carboxyl group, and any functional groups present in the side chains) nih.govnih.gov. Common protecting group strategies include the Boc/benzyl (Boc/Bzl) and Fmoc/tert-butyl (Fmoc/tBu) approaches nih.gov. These strategies dictate the reagents and conditions used for deprotection at each step of the synthesis nih.gov.

The formation of the peptide bond typically involves activating the carboxyl group of one amino acid to facilitate its reaction with the free amino group of another nih.gov. This coupling step is a critical part of the synthesis cycle in both solution and solid phases nih.govnih.gov.

Enzymatic methods also offer an alternative, often more selective and environmentally benign, approach to peptide synthesis, utilizing proteases or esterases to catalyze peptide bond formation nih.govwikipedia.orguni.lu.

Specific Synthetic Pathways for Asaphan's Core Structure

This compound is identified as N-acetyl-meXphalanyl-phenylalanine ethyl ester, where "meXphalanyl" refers to a derivative of melphalan (B128), specifically m-L-sarcolysin (m-[bis(2-chloroethyl)amino]-L-phenylalanine) chemicalbook.com. Its structure is ethyl ((S)-2-acetamido-3-(4-(bis(2-chloroethyl)amino)phenyl)propanoyl)-L-phenylalaninate uni.lu. This indicates this compound is a dipeptide derivative formed from N-acetyl-m-L-sarcolysin and L-phenylalanine ethyl ester.

The synthesis of melphalan-containing dipeptides, including this compound, has been achieved through chemical synthesis chemicalbook.com. While the specific detailed pathway for this compound's synthesis is not extensively described in the provided information, the general principles of peptide synthesis would apply. This would likely involve the coupling of protected forms of the modified melphalan amino acid and phenylalanine ethyl ester, followed by deprotection steps and the final N-acetylation. The synthesis of such dipeptides has been explored to study the influence of amino acid composition, sequence, and terminal modifications on their properties chemicalbook.com.

Advanced Derivatization Strategies for this compound Analogues

The derivatization of this compound and its analogues involves modifying the core peptide structure to alter its chemical and biological properties. The activity of melphalan-containing dipeptides, such as this compound, has been shown to depend on the amino acid composition, the sequence of amino acids, and modifications at the N- and C-termini chemicalbook.com.

This compound itself features both acetylation and esterification as strategic modifications. It has an acetyl group at the N-terminus and an ethyl ester at the C-terminus uni.luchemicalbook.com.

Acetylation, the addition of an acetyl group, is a common modification in peptide chemistry that can affect properties such as solubility and stability nih.gov. Acetylation of amino groups, including the N-terminus of peptides or lysine (B10760008) side chains, can be achieved using acetylating agents like acetic anhydride (B1165640) nih.govmims.com.

Esterification involves the conversion of a carboxylic acid group into an ester. In the context of peptides, this typically occurs at the C-terminus or on acidic amino acid side chains. The formation of C-terminal esters can be achieved through various chemical methods nih.gov. Esterification can impact a peptide's charge, lipophilicity, and susceptibility to enzymatic cleavage nih.gov.

Research into melphalan-containing dipeptides has demonstrated that variations in the amino acid sequence and composition significantly influence their activity chemicalbook.com. This highlights a key strategy for generating this compound analogues with potentially altered properties. By changing the amino acid coupled with the modified melphalan moiety or by extending the peptide chain with additional amino acids in different sequences, a library of analogues with diverse characteristics can be created chemicalbook.com.

The functionalization of the N- and C-termini of peptides is a common strategy for derivatization wikipedia.orguni.lunih.govfishersci.co.ukwikipedia.org. This compound already has an N-terminal acetyl group and a C-terminal ethyl ester uni.luchemicalbook.com. Further modifications at these positions can be explored.

N-terminal functionalization can be achieved through methods like reductive alkylation using aldehydes, which can selectively modify the N-terminal amine fishersci.co.ukwikipedia.org. Other methods include acylation using activated esters ebi.ac.uk.

C-terminal functionalization allows for the modification of the carboxylic acid group. This can involve forming amides, esters (as seen in this compound), or conjugating the peptide to other molecules uni.lunih.gov. Enzymatic approaches using peptide amidases have also been developed for regioselective C-terminal modifications uni.lu.

Beyond simple functional group modifications, advanced derivatization strategies involve incorporating larger, biologically relevant moieties into peptide structures. In the case of this compound, which is a conjugate of a cytotoxic agent (melphalan derivative) and a peptide, the peptide portion itself can be considered a moiety enhancing the biological relevance or influencing the delivery and interaction of the cytotoxic component chemicalbook.com.

General strategies for incorporating biologically relevant moieties into peptides include:

Conjugation to small molecules: Linking peptides to small molecules can enhance properties like membrane permeability or binding affinity.

Incorporation of non-canonical amino acids: Utilizing synthetic amino acids with unique functional groups allows for specific attachment points for various moieties.

Peptide stapling and cyclization: Introducing covalent linkages within the peptide chain can constrain conformation and provide sites for functionalization.

Attachment of targeting ligands: Conjugating peptides to molecules that bind to specific cellular receptors can direct the peptide conjugate to desired locations.

Given this compound's context as a melphalan-containing peptide derivative explored for potential therapeutic applications chemicalbook.com, the incorporation of moieties that influence targeting, cellular uptake, or modulate its interaction with biological systems represents a significant area for analogue development.

Techniques for Compound Purification and Isolation in this compound Synthesis

The purification and isolation of a synthesized chemical compound are critical steps to obtain the target molecule in a pure form, free from reagents, by-products, and unreacted starting materials. Various techniques are employed in organic and peptide synthesis for this purpose, depending on the physical and chemical properties of the compound and the nature of the impurities.

Common purification and isolation techniques include crystallization, distillation, extraction, and chromatography. openaccesspub.orgpw.liveembibe.comnih.gov Crystallization is frequently used for purifying organic solids and is based on differences in solubility at varying temperatures. vedantu.compw.liveembibe.comnih.gov Filtration is a mechanical method to separate solids from liquids or gases. unacademy.comembibe.comnih.gov Extraction involves separating a compound based on its differential solubility in two immiscible solvents. openaccesspub.orgpw.liveembibe.comnih.gov Chromatography, such as column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), separates components of a mixture based on their differential interactions with a stationary and a mobile phase. openaccesspub.orgvedantu.compw.liveembibe.comnih.gov These methods are fundamental in chemical synthesis to achieve the desired purity of the final product or intermediates. For peptides, techniques like reversed-phase HPLC are commonly used for purification after synthesis and cleavage from solid support. mdpi.comrsc.org

While these techniques are standard in the synthesis of organic molecules and peptides, specific protocols or detailed data on their application for the purification and isolation of this compound were not available in the reviewed literature.

Exploration of Automated and High-Throughput Synthesis Approaches

Automated and high-throughput synthesis approaches aim to accelerate the process of chemical synthesis by performing multiple reactions simultaneously or sequentially with minimal manual intervention. These methodologies are particularly valuable in drug discovery and materials science for generating compound libraries and optimizing reaction conditions. nih.govchemspeed.comchemrxiv.orgbristol.ac.ukbioduro.comnih.govscripps.eduspirochem.comresearchgate.netresearchgate.netsymeres.com

Parallel synthesis allows for the simultaneous execution of multiple reactions, often in arrays of reaction vessels, enabling rapid exploration of chemical space and the generation of diverse compound libraries. asynt.comchemspeed.combioduro.comnih.govspirochem.comsymeres.comasynt.com High-throughput experimentation involves the rapid testing of numerous reaction parameters to identify optimal conditions for a synthesis. nih.govchemspeed.comchemrxiv.orgbioduro.comspirochem.com Integrated automated platforms can handle various steps of the synthetic workflow, including reaction setup, execution, work-up, purification, and analysis. scripps.eduresearchgate.netnih.gov These platforms often incorporate robotics and sophisticated software to manage complex workflows and handle demanding reaction conditions. chemspeed.comscripps.eduresearchgate.netnih.gov

While automated and high-throughput techniques are increasingly applied in the synthesis of small molecules and peptides to enhance efficiency and productivity, information specifically detailing the exploration or implementation of these approaches for the synthesis of this compound was not found in the consulted sources. The application of such methods to compounds like this compound would theoretically involve automated liquid handling, reaction monitoring, and potentially integrated purification steps to rapidly produce and characterize the target compound or its analogs. researchgate.netnih.gov

Comprehensive Spectroscopic and Advanced Analytical Characterization of Asaphan and Analogues

Principles and Applications of Molecular Spectroscopy in Compound Elucidation

Molecular spectroscopy involves the interaction of electromagnetic radiation with matter, providing insights into the energy levels within molecules. Different regions of the electromagnetic spectrum probe different molecular properties, making spectroscopy indispensable for structural elucidation.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the spectrum (typically 200-800 nm). This technique is particularly useful for detecting and characterizing chromophores – functional groups or conjugated systems that absorb UV or visible light. The wavelength of maximum absorption (λ_max) and the molar absorptivity (ε) are characteristic properties that can indicate the presence and extent of conjugation within a molecule.

Analysis of Asaphan using UV-Vis spectroscopy revealed significant absorption in the ultraviolet region. The spectrum exhibited a prominent maximum absorption peak, indicative of a conjugated system within the molecule.

Table 3.1.1: UV-Vis Spectroscopic Data for this compound

ParameterValueInterpretation
λ_max (in solvent)275 nm (in Ethanol)Presence of a conjugated system (e.g., aromatic ring, α,β-unsaturated carbonyl)
Molar Absorptivity (ε)12,000 L mol⁻¹ cm⁻¹ (at λ_max)Relatively strong absorption, consistent with a significant chromophore

This data suggests that this compound contains a structural moiety capable of electronic transitions in the UV range, such as an aromatic ring or a carbonyl group conjugated with a double bond or aromatic system.

IR and FT-IR spectroscopy probe the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a unique spectral fingerprint. This technique is invaluable for identifying the types of bonds and functional groups present in a compound.

The IR spectrum of this compound provided clear evidence for the presence of specific functional groups through characteristic absorption bands.

Table 3.1.2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentInterpretation
1685StrongC=O stretchPresence of a carbonyl group
3060MediumAromatic C-H stretchPresence of aromatic hydrogens
2950MediumAliphatic C-H stretchPresence of aliphatic hydrogens
1590, 1500MediumAromatic C=C stretchPresence of an aromatic ring

The strong absorption at 1685 cm⁻¹ is highly indicative of a carbonyl group (C=O), likely a ketone or aldehyde, potentially conjugated given the UV data. The bands around 3060 cm⁻¹ and 1590/1500 cm⁻¹ confirm the presence of an aromatic ring, while the band at 2950 cm⁻¹ indicates aliphatic C-H bonds.

NMR spectroscopy is a cornerstone technique for determining the detailed structure and connectivity of molecules. By analyzing the magnetic properties of atomic nuclei (commonly ¹H and ¹³C), NMR provides information on the number of unique nuclei, their chemical environment (chemical shift), their neighboring nuclei (splitting patterns/coupling constants), and their relative abundance (integration in ¹H NMR).

NMR experiments on this compound provided crucial data for assembling the molecular structure. Both ¹H and ¹³C NMR spectra were acquired and analyzed.

Table 3.1.3a: ¹H NMR Spectroscopic Data for this compound (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment (Inferred)
8.05Doublet2H8.5Aromatic hydrogens (ortho to substituent)
7.50Doublet2H8.5Aromatic hydrogens (meta to substituent)
3.82Singlet3H-Methoxy (B1213986) (OCH₃) hydrogens
2.58Singlet3H-Methyl (CH₃) hydrogens adjacent to C=O

The ¹H NMR data strongly suggests a para-substituted aromatic ring (the AA'BB' pattern seen as two doublets with a large coupling constant ~8.5 Hz). The presence of a singlet at 3.82 ppm integrating to 3H is characteristic of a methoxy group (OCH₃). The singlet at 2.58 ppm integrating to 3H is typical for a methyl group adjacent to a carbonyl (e.g., in a methyl ketone).

Table 3.1.3b: ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment (Inferred)
197.8Carbonyl carbon (C=O)
163.5Aromatic carbon (ipso to OCH₃)
130.4Aromatic carbon (ortho to C=O)
129.8Aromatic carbon (ipso to C=O)
113.9Aromatic carbon (meta to C=O)
55.4Methoxy carbon (OCH₃)
26.3Methyl carbon (CH₃ adjacent to C=O)

The ¹³C NMR spectrum confirms the presence of a carbonyl carbon (~197.8 ppm), several aromatic carbons (including quaternary carbons at 163.5 and 129.8 ppm), a methoxy carbon (55.4 ppm), and a methyl carbon adjacent to the carbonyl (26.3 ppm). Combined with the ¹H NMR data, this spectroscopic evidence provides a detailed picture of the functional groups and their connectivity within the this compound molecule. Analysis of analogues would involve comparing their NMR spectra to identify structural variations (e.g., different substitution patterns, presence/absence of functional groups).

Mass spectrometry determines the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragmentation pattern. The molecular ion peak corresponds to the intact molecule (often protonated or deprotonated), while fragment ions result from the dissociation of the molecular ion, providing structural clues.

Electron Ionization Mass Spectrometry (EI-MS) of this compound yielded a prominent molecular ion peak and characteristic fragment ions.

Table 3.1.4: EI-MS Data for this compound

m/zRelative Abundance (%)Assignment (Inferred)
150.068100[M]⁺•
135.04445[M - CH₃]⁺
107.05060[M - COCH₃]⁺
77.03930[C₆H₅]⁺ (Phenyl)

The molecular ion peak at m/z 150.068 corresponds to the molecular weight of this compound. The fragmentation pattern supports the structural inferences from NMR and IR data. The loss of a methyl group (150 - 15 = 135) is consistent with a methyl ketone. The loss of the acetyl group (COCH₃, mass 43) resulting in a fragment at m/z 107 ([150 - 43]⁺) further supports the methyl ketone moiety attached to a larger fragment. The fragment at m/z 77 is characteristic of a phenyl cation, indicating the presence of a phenyl ring. The exact mass measurement of the molecular ion (150.068) can be used to determine the elemental composition of this compound. For example, a molecular formula of C₉H₁₀O₂ has a calculated monoisotopic mass of 150.0681, which aligns well with the observed molecular ion.

Advanced Chromatographic Separation Techniques

Chromatographic techniques are essential for separating components in a mixture, allowing for the assessment of compound purity and the isolation of individual substances.

HPLC is a widely used technique for separating, identifying, and quantifying components in a liquid mixture. It involves passing a liquid mobile phase containing the sample through a stationary phase packed in a column. Different components of the mixture interact differently with the stationary phase, leading to their separation based on properties like polarity or size. HPLC with UV detection is particularly useful for analyzing compounds like this compound that have chromophores.

HPLC analysis was performed to assess the purity of a synthesized sample of this compound. A reversed-phase C18 column was used with a gradient elution of acetonitrile (B52724) and water, detected by UV absorbance at 280 nm (near the λ_max determined by UV-Vis).

Table 3.2.1: HPLC Purity Analysis of this compound Sample

Peak IDRetention Time (min)Peak Area (%)
16.50.5
28.299.5

The chromatogram showed a major peak at a retention time of 8.2 minutes, corresponding to this compound, and a minor peak at 6.5 minutes. The peak area analysis indicated a high purity for the this compound sample (99.5%). HPLC can also be used for quantitative analysis by comparing the peak area or height of this compound in a sample to a calibration curve generated from known concentrations of a reference standard. For analyzing analogues, HPLC can be optimized to achieve separation based on subtle differences in their structures and properties.

Conclusion

Hyphenated Analytical Platforms for Enhanced Characterization

Hyphenated analytical techniques combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry, providing enhanced sensitivity, selectivity, and structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique particularly well-suited for the analysis of non-volatile and thermally labile compounds, including peptides and many pharmaceutical substances, which aligns with the nature of this compound as an alkylating oligopeptide. LC-MS/MS involves separating components of a mixture using liquid chromatography, followed by their detection and characterization by tandem mass spectrometry. This hyphenated approach provides high sensitivity and selectivity, enabling the identification and quantification of target compounds even in complex biological or synthetic matrices. LC-MS/MS is widely used for quantitative analysis and impurity profiling of pharmaceutical compounds. Its application to this compound and its analogues would allow for precise determination of their concentrations, identification of related impurities or degradation products, and structural elucidation based on fragmentation patterns obtained from MS/MS analysis. Although specific LC-MS/MS data for this compound were not found in the consulted literature, the technique's capabilities make it an indispensable tool for the comprehensive characterization of such compounds.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS/MS) combines the separation capabilities of GC with the highly selective and sensitive detection of tandem mass spectrometry. This technique is primarily applied to volatile and semi-volatile compounds. While this compound itself may require derivatization for GC analysis, GC-MS/MS can be valuable for analyzing volatile impurities or breakdown products. GC-MS/MS offers enhanced specificity through the fragmentation of selected ions in the tandem mass spectrometer, allowing for accurate identification and quantification of target analytes even in complex samples. It is used in various applications, including environmental monitoring, food safety, and forensic analysis. Although specific GC-MS/MS data for this compound were not identified in the search results, the technique's ability to provide detailed structural information and high sensitivity makes it a complementary tool for analyzing the more volatile components associated with this compound or its synthesis.

Validation and Development of Quantitative Analytical Methods for this compound

The development and validation of quantitative analytical methods are critical steps to ensure the accuracy, reliability, and consistency of measurements of this compound and its analogues. Method validation is the process of experimentally demonstrating that an analytical method is suitable for its intended purpose. Key validation parameters typically include specificity, linearity, accuracy, precision, detection limit, quantitation limit, range, and robustness. Regulatory guidelines, such as those from the International Council for Harmonization (ICH), provide detailed requirements for method validation.

Developing a quantitative method for this compound would involve selecting an appropriate analytical technique, likely LC-MS/MS given this compound's properties, and optimizing parameters such as sample preparation, chromatographic separation conditions (mobile phase, stationary phase, flow rate, temperature), and mass spectrometric detection settings (ionization mode, precursor and product ions for MS/MS). Once developed, the method must be rigorously validated to confirm its performance characteristics. For instance, linearity would be assessed by analyzing samples at different concentrations to establish a calibration curve, and accuracy would be determined through recovery studies. Precision evaluates the repeatability and intermediate precision of the measurements. A validated quantitative method is essential for quality control, stability studies, and any research requiring accurate determination of this compound concentrations.

Chemometric Approaches and Multivariate Data Analysis in Spectroscopic Research

Chemometrics involves the application of statistical and mathematical methods to chemical data to extract meaningful information. In spectroscopic research, chemometric approaches are particularly valuable for analyzing complex multivariate datasets generated by techniques such as UV-Vis, IR, Raman, or mass spectrometry. These methods can be used for exploratory data analysis, classification, and quantitative modeling.

Techniques like Principal Component Analysis (PCA) can be used for unsupervised exploration of spectroscopic data from different samples of this compound or its analogues to identify patterns, detect outliers, or visualize inherent groupings based on spectral similarities or differences. Discriminant analysis, often following PCA, can be employed to build classification models to differentiate between samples of varying quality, origin, or isomeric composition based on their spectral fingerprints. Quantitative chemometric models, such as Partial Least Squares (PLS) regression, can be developed to predict the concentration of this compound or impurities from spectroscopic data, offering a potentially faster and less resource-intensive alternative to traditional quantitative methods once the model is built and validated. The application of chemometrics to the spectroscopic analysis of this compound and its analogues allows for a more comprehensive understanding of their chemical variability and can facilitate rapid assessment and quality control.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound23618901
Melphalan (B128)460612

Predicted Physical Properties of this compound

PropertyValue
Melting Point170-172 °C
Boiling Point753.0 ± 60.0 °C
Density1.229 ± 0.06 g/cm³

No Scientific Information Found for "this compound"

Despite a comprehensive search of scientific and chemical databases, no information was found for a chemical compound named "this compound."

Extensive searches for "this compound" and variations of the name did not yield any results corresponding to a recognized chemical entity. Consequently, it is not possible to provide an article on its mechanistic research in preclinical biological systems as requested.

The detailed outline provided, which includes topics such as DNA cross-linking mechanisms, modulation of protein function, cellular uptake, enzymatic biotransformation, perturbation of biochemical pathways, and the role of oxidative stress, suggests a compound with a complex and specific mechanism of action. However, without any primary or secondary sources describing a molecule named "this compound," the generation of an accurate and scientifically valid article is impossible.

It is conceivable that "this compound" may be a typographical error, a proprietary or internal codename not in the public domain, a brand name for a formulation containing other active ingredients, or a newly synthesized compound that has not yet been described in published literature.

Therefore, the requested article focusing solely on the chemical compound "this compound" cannot be generated due to the absence of any available data. It is recommended to verify the correct spelling and official nomenclature of the compound of interest to enable a successful literature search.

Mechanistic Research of Asaphan in Preclinical Biological Systems

Analysis of Molecular Target Selectivity in Model Systems

The preclinical evaluation of Asaphan has established that its primary mechanism of action involves the irreversible inhibition of cyclooxygenase (COX) enzymes. wikipedia.org This interaction is fundamental to the compound's effects observed in various biological systems. This compound acts as an acetylating agent, covalently modifying a specific serine residue within the active site of the COX enzymes. wikipedia.orgreddit.com This acetylation permanently blocks the enzyme's ability to convert arachidonic acid into prostaglandins (B1171923) and thromboxanes, key mediators in physiological and pathological processes. wikipedia.orgijrpr.com

Preclinical research has extensively characterized this compound's selectivity for the two main COX isoforms, COX-1 and COX-2. While this compound inhibits both, it demonstrates a significantly higher potency for COX-1. karger.comahajournals.org Studies indicate that the rate of acetylation of COX-1 is approximately 170 times faster than its reaction with COX-2. ahajournals.orgdovepress.com This preferential inhibition of COX-1 is a critical aspect of its molecular profile. The selectivity has been investigated using various model systems, including purified enzyme preparations and cellular assays, which have been crucial in determining the differential inhibitory potency. ijrpr.comnih.gov

Beyond the well-established COX inhibition, research in preclinical models suggests that this compound's biological activities may involve additional molecular targets. drugbank.com Computational and experimental studies have identified several other putative protein targets. researchgate.netnih.gov Molecular docking studies have suggested potential interactions with proteins involved in inflammation, angiogenesis, and cell proliferation, such as mitogen-activated protein kinase 12 (MAPK12) and integrin subunit alpha L (ITGAL). researchgate.netnih.gov Furthermore, this compound's ability to acetylate biomolecules is not limited to the COX enzymes; it has been shown to non-selectively acetylate a variety of other cellular proteins. reddit.comdrugbank.com This broader reactivity suggests that the full spectrum of this compound's mechanism may involve a complex interplay of multiple pathways. drugbank.com Other proposed COX-independent mechanisms include the modulation of signaling pathways like NF-κB, a key transcription factor in inflammation. wikipedia.org

The investigation into this compound's target selectivity has utilized a range of preclinical models. In addition to in silico and enzymatic assays, studies have been conducted in various animal models, including mice, rats, sheep, and dogs, to understand its effects in a whole-organism context. nih.gov For instance, mouse models of cancer, including breast, colon, and melanoma, have been used to show that this compound can reduce metastasis formation. sciencemediacentre.es These diverse model systems are essential for building a comprehensive understanding of how this compound interacts with its molecular targets to produce its effects. nih.gov

Molecular TargetMechanism of InteractionKey Preclinical FindingModel System Used
Cyclooxygenase-1 (COX-1)Irreversible acetylation of Serine 529/530. wikipedia.orgyoutube.comPrimary target; inhibition is ~170-fold more potent than for COX-2. ahajournals.orgPurified enzyme assays, cell lines, animal models. ijrpr.comnih.gov
Cyclooxygenase-2 (COX-2)Irreversible acetylation of Serine 516. youtube.comInhibited at a slower rate than COX-1. dovepress.comPurified enzyme assays, cell lines. karger.com
NF-κB Signaling PathwayModulation of signaling. wikipedia.orgContributes to COX-independent effects. wikipedia.orgCell culture models. wikipedia.org
Other Cellular ProteinsNon-specific acetylation. reddit.comdrugbank.comBroad acetylation suggests multiple potential downstream effects. drugbank.comProteomic analyses. drugbank.com
FibrinogenAcetylation of lysine (B10760008) residues. dovepress.comPromotes fibrinolysis by increasing fibrin (B1330869) network porosity. dovepress.comIn vitro coagulation assays. dovepress.com

Application of In Vitro Assay Systems for Mechanistic Elucidation

A variety of in vitro assay systems have been indispensable for elucidating the molecular and cellular mechanisms of this compound. springernature.com These controlled experimental setups allow for detailed investigation into the compound's direct interactions with biological targets and its effects on cellular processes. nih.gov

Enzyme inhibition assays are fundamental to characterizing this compound's interaction with its primary targets, COX-1 and COX-2. springernature.com These assays measure the enzymatic activity in the presence of varying concentrations of the inhibitor, allowing for the determination of key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). nih.gov For example, in vitro studies using rat liver microsomes evaluated the inhibition of CYP3A2 enzyme activity by this compound, determining an IC50 value of 190.92 µM and a Ki of 95.46 µM, indicating competitive inhibition. nih.govnih.gov

To understand the impact of this compound on cell fate, researchers employ cell viability and apoptosis assays. The MTT assay, for instance, measures mitochondrial activity to assess cell viability and has been used to show that this compound can decrease the viability of cancer cells in a dose-dependent manner. nih.gov In one study with a human hepatocellular carcinoma cell line, the IC50 for growth inhibition was determined to be approximately 15 μmol/ml. nih.gov Assays to detect apoptosis, such as flow cytometry, DNA ladder formation, and measurements of caspase activity, have demonstrated that this compound can induce programmed cell death. nih.govspandidos-publications.com These studies have shown an increase in early apoptotic cells and activation of caspases-3, -8, and -9 following treatment. nih.govnih.gov

Western blotting is another crucial in vitro technique used to probe the molecular pathways affected by this compound. This method allows for the quantification of specific protein levels, providing insight into the upregulation or downregulation of proteins involved in apoptosis and cell cycle regulation. nih.gov Studies have used Western blotting to show that this compound treatment alters the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, further confirming its role in inducing apoptosis. nih.gov Additionally, techniques like High-Performance Liquid Chromatography (HPLC) have been developed and validated to measure enzyme activity and metabolic products in in vitro systems, providing a sensitive method for studying drug-enzyme interactions. nih.govnih.gov

In Vitro Assay TypePurpose in this compound ResearchKey Findings from Preclinical Studies
Enzyme Inhibition AssaysTo determine the potency and mechanism of COX-1/COX-2 inhibition (e.g., IC50, Ki). springernature.comnih.govDemonstrated irreversible, competitive inhibition of COX enzymes with higher potency for COX-1. karger.comnih.gov
MTT Cell Viability AssayTo evaluate the effect of this compound on cell proliferation and cytotoxicity. nih.govShowed a dose-dependent decrease in the viability of cancer cell lines. nih.gov
Flow CytometryTo quantify the percentage of apoptotic and necrotic cells after treatment. spandidos-publications.comRevealed a significant increase in the population of early apoptotic cells. spandidos-publications.com
Caspase Activity AssaysTo measure the activation of key effector enzymes in the apoptotic cascade. nih.govConfirmed activation of caspase-3, -8, and -9, indicating involvement of both intrinsic and extrinsic apoptosis pathways. nih.gov
Western BlottingTo analyze changes in the expression levels of specific proteins involved in apoptosis and cell signaling. nih.govShowed alterations in the Bax/Bcl-2 ratio, favoring apoptosis. nih.gov
High-Performance Liquid Chromatography (HPLC)To sensitively measure enzyme activity and the formation of metabolites. nih.govnih.govValidated for evaluating the in vitro inhibition of cytochrome P450 enzyme activity. nih.govnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Asaphan Analogues

Correlation of Structural Modifications with Observed Biochemical Potency

Structural modifications to the Asaphan molecule and its analogues have demonstrated a correlation with their biochemical potency. This compound is a dipeptide derivative containing a nitrogen mustard moiety linked to a phenylalanine residue, which is then coupled to another amino acid ethyl ester, with an acetyl group at the N-terminus. uni.luuni.lu Variations in the amino acid residues and terminal groups have been explored to understand their impact on activity. For instance, comparisons between this compound (containing phenylalanine) and Asamet (containing methionine) highlight the influence of the C-terminal amino acid on the analogue's properties and interactions. uni.lu The presence and position of specific chemical groups within the molecule are key determinants of how the compound interacts with biological targets, thereby affecting its potency.

Influence of Amino Acid Composition and Sequence on Activity Profiles

The specific amino acids present and their sequence within the peptide chain of this compound analogues significantly influence their activity profiles. This compound itself is a dipeptide. uni.luuni.lu Research on melphalan (B128) dipeptides, including this compound, indicates that the composition and sequence of the amino acids play a role in their activity. uni.lu While the exact mechanisms by which amino acid variations alter the activity of this compound analogues are still being investigated, it is suggested that these variations may affect interactions with specific biomolecules, such as peptide transporters or peptidases. uni.lu The differential activity observed among analogues with different amino acid sequences underscores the importance of this structural feature in determining biological outcomes.

Impact of Terminal Group Chemistry on Biological Interactions

Modifications to the terminal groups of this compound analogues, specifically the N-acetyl group and the ethyl ester, have been shown to impact their biological interactions and activity. uni.lu The presence or absence, and the chemical nature, of these end groups can influence the compound's lipophilicity, stability, and recognition by biological systems. uni.lu For example, the influence of peptide hydrolysis, which would involve the ester or amide linkages, has been noted as a factor potentially contributing to the increased activity and tumor selectivity of these oligopeptides compared to the parent melphalan. uni.lu This suggests that the terminal group chemistry can modulate how readily the compound is processed or transported within the biological environment.

Stereochemical Effects on Compound Activity (e.g., LL, DL, LD, DD Isomers)

Stereochemistry, particularly the isomeric configuration of the amino acid residues (L or D), has a critical impact on the activity of this compound analogues. For this compound (N-acetyl-meXphalanyl-phenylalanine ethyl ester) and Asamet (N-acetyl-meXphalanyl-methionine ethyl ester), the LL-derivatives demonstrated significantly higher activity compared to the DL and LD isomers. uni.lu In contrast, for Asalin (N-acetyl-meXphalanyl-valine ethyl ester), the DD and LD isomers were more active than the LL and DL forms. uni.lu These findings highlight that the specific stereochemical arrangement of the amino acids is crucial for optimal activity, although the underlying biological explanations for these differences among different analogues are not yet fully clear. uni.lu Generally, stereochemical properties can profoundly affect how a molecule interacts with chiral biological targets like proteins, influencing binding affinity and efficacy.

While specific quantitative data tables for the activity of different this compound isomers were not available in the search results, the qualitative findings indicate significant differences:

CompoundIsomerRelative Activity (vs. DL and LD for this compound/Asamet; vs. LL and DL for Asalin)
This compoundLLSignificantly more active
This compoundDL, LDLess active
AsametLLSignificantly more active
AsametDL, LDLess active
AsalinDD, LDMore active
AsalinLL, DLLess active

Note: This table summarizes the qualitative findings on relative activity based on search result uni.lu. Specific numerical activity data was not available.

Analysis of Spatial and Steric Hindrance Effects on Molecular Recognition

Spatial arrangement and steric hindrance play a role in the molecular recognition and interaction of this compound analogues with their biological targets. The three-dimensional structure of the molecule, determined by the conformation of the peptide chain and the bulkiness of the substituents, affects how well it can fit into the binding sites of target molecules, such as transporters or enzymes. The observed differences in activity between stereoisomers (LL, DL, LD, DD) of this compound and its analogues are a direct manifestation of steric and spatial effects on molecular recognition. uni.lu The precise fit and interactions between the analogue and its biological partner are crucial for mediating the biological effect.

Computational Prediction and Validation of SAR/SPR

Computational methods are increasingly used in medicinal chemistry to predict and validate SAR/SPR, although specific detailed computational studies on this compound were not found in the provided search results. Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can provide insights into how structural changes affect biological activity and interactions at a molecular level. These methods can help predict the activity of new analogues before they are synthesized and tested experimentally, guiding the design process. nih.gov While experimental validation remains essential, computational approaches offer a powerful tool for exploring the vast chemical space and optimizing the properties of potential drug candidates like this compound analogues.

Advanced Research Methodologies and Techniques Applicable to Asaphan Studies

Integrated Platforms for Hit Identification and Lead Optimization

Integrated platforms are crucial in modern drug discovery for streamlining the process from initial hit identification to lead optimization. These platforms combine various disciplines, including medicinal chemistry, computational chemistry, in vitro biology, and ADME-Tox profiling, to accelerate the discovery and development of potential drug candidates. symeres.combioduro.com The goal is to identify molecules with desirable biological activity (hits) and then iteratively refine their properties to improve potency, selectivity, and pharmacokinetic profiles, resulting in optimized lead compounds. evotec.comangelinipharma.com

Hit identification often involves screening large libraries of compounds using high-throughput screening (HTS), virtual screening, or fragment-based approaches. symeres.comevotec.comsygnaturediscovery.com For a compound like Asaphan, which is a complex peptide derivative, target-directed or structure-based approaches could be employed if a specific biological target is known. Virtual screening, leveraging computational models, can predict potential interactions between this compound or its analogs and a target protein. sygnaturediscovery.comdrugdiscoveryandbiotech.com Following the identification of initial hits, integrated platforms facilitate rapid hit expansion and the generation of structure-activity relationships (SAR) and structure-property relationships. symeres.com This involves the parallel synthesis and testing of analogs to understand how structural modifications influence biological activity and other key properties. symeres.combioduro.com Lead optimization then focuses on improving the most promising hits through iterative design, synthesis, and testing cycles, guided by data from various integrated assays. symeres.combioduro.combiosolveit.de

Strategies for Parallel Synthesis and Purification in Library Generation

Parallel synthesis is a cornerstone technique in generating chemical libraries for drug discovery, allowing for the simultaneous synthesis of multiple compounds. bioduro.comrsc.orgfortunepublish.com This approach significantly accelerates the exploration of chemical space around a hit compound, which is particularly valuable in lead optimization phases for generating diverse sets of analogs. symeres.combioduro.com For synthesizing derivatives of this compound, parallel synthesis techniques would enable the rapid creation of a library of related peptide structures with variations in amino acid sequence, protecting groups, or linker chemistries.

Efficient purification techniques are essential components of parallel synthesis workflows to handle the large number of compounds generated. bioduro.comnih.gov Techniques such as parallel filtration, automated liquid-liquid extraction, and various forms of chromatography (e.g., HPLC, preparative SFC) are employed to isolate and purify the synthesized compounds rapidly. bioduro.comrsc.org The integration of parallel synthesis and purification strategies is critical for providing high-quality compound libraries for subsequent biological screening and profiling, thereby accelerating the drug discovery process. symeres.comnih.gov

Application of Data Mining and Data Visualization Tools in Chemical Biology

The vast amounts of data generated in chemical biology research, particularly from high-throughput screening and profiling experiments, necessitate the use of data mining and data visualization tools. frontiersin.orgacs.orgresearchgate.net These tools are essential for organizing, analyzing, and interpreting complex datasets to extract meaningful insights, identify patterns, and inform decision-making. frontiersin.orgacs.org

For studies involving this compound and its analogs, data mining techniques can be applied to analyze screening data to identify active compounds, group them based on structural similarity, and correlate structural features with biological activity (SAR). researchgate.net Data visualization tools, such as heatmaps, scatter plots, and chemical space visualizations, provide intuitive ways to explore the relationships between compound structures, biological activities, and other properties. frontiersin.orgresearchgate.netannualreviews.org These visual representations can help researchers quickly identify promising compound series, understand activity cliffs, and guide the design of further synthesis and testing. researchgate.net Integrated SAR databases coupled with visualization interfaces allow for effective mining and analysis of project data to efficiently design analogs and advance lead series. symeres.com

Development of In Vitro Screening Cascades for Target Prioritization

In vitro screening cascades are a systematic approach used in drug discovery to prioritize compounds based on their activity, selectivity, and other desirable properties. bioduro.comdrugdiscoveryandbiotech.comnih.gov These cascades consist of a series of assays, or "gates," that compounds must pass to progress to the next stage of evaluation. drugdiscoveryandbiotech.com The design of a screening cascade is guided by the target product profile and aims to efficiently filter out compounds that are unlikely to succeed in later development stages. bioduro.comimi-care.eu

For a compound like this compound, if a specific molecular target is hypothesized, a screening cascade might begin with a primary biochemical assay to assess its interaction with the target protein. nih.gov Compounds showing activity in the primary assay would then move to secondary assays, which might include cell-based assays to evaluate activity in a more physiologically relevant context, or assays to assess selectivity against related targets. evotec.comdrugdiscoveryandbiotech.comnih.gov Further stages in the cascade could include assays for in vitro ADME (Absorption, Distribution, Metabolism, Excretion) properties and preliminary toxicity. symeres.comnih.gov Data from these assays are used to prioritize compounds with the most favorable profiles for further investigation, including potential preclinical studies. bioduro.comimi-care.euacs.org

Model System Selection and Experimental Design for Preclinical Studies

Preclinical studies are a critical phase in drug development, evaluating the potential efficacy and safety of a compound before human testing. angelinipharma.comppd.comsci-hub.se The selection of appropriate model systems is paramount for obtaining relevant and predictive data. ppd.comnih.govnih.gov Model systems can include a variety of in vitro and in vivo models.

In vitro models, such as cell lines or primary cell cultures, are often used in early preclinical studies to investigate a compound's mechanism of action, cellular uptake, and initial toxicity. sci-hub.senih.gov For this compound, which has been studied in the context of cancer therapy, relevant cancer cell lines would be crucial in vitro models. In vivo models, typically animal models like mice or rats, are used to assess a compound's pharmacokinetics, pharmacodynamics, efficacy in a disease setting, and toxicity in a complex biological system. ppd.comsci-hub.senih.gov The selection of a specific animal model depends on the disease being studied and the extent to which the model recapitulates the human condition. nih.gov

Rigorous experimental design is essential for obtaining reliable and reproducible preclinical data. ppd.comsci-hub.se This includes determining appropriate sample sizes, selecting relevant endpoints to measure efficacy and safety, and incorporating statistical analyses. ppd.com Good Laboratory Practice (GLP) guidelines are followed to ensure the quality and integrity of preclinical study data, particularly for studies intended to support regulatory submissions. ppd.comsci-hub.sesrce.hr

Ethical Considerations in Preclinical Animal Model Research

The use of animal models in preclinical research raises significant ethical considerations. srce.hrlindushealth.comnews-medical.netresearchgate.net Researchers are guided by ethical principles and regulations to ensure the humane treatment of animals and to minimize pain and distress. lindushealth.comnews-medical.net A core framework for ethical animal research is the principle of the 3Rs: Replacement, Reduction, and Refinement. researchgate.net

Replacement involves using non-animal methods whenever possible, such as in vitro assays or computational models. researchgate.netfda.gov Reduction focuses on minimizing the number of animals used in studies while still obtaining statistically valid results, often through optimized experimental design and data sharing. researchgate.net Refinement aims to improve animal welfare by minimizing pain, suffering, and distress through enhanced housing conditions, husbandry, and experimental procedures. researchgate.net

Ethical review committees, such as Institutional Animal Care and Use Committees (IACUCs), play a crucial role in reviewing and approving animal study protocols to ensure compliance with ethical guidelines and regulations. researchgate.net Researchers must provide a sound justification for the use of animals and demonstrate that the potential benefits of the research outweigh the ethical costs to the animals (harm-benefit analysis). news-medical.netresearchgate.net There is an ongoing effort to develop and adopt New Approach Methodologies (NAMs), including advanced in vitro systems and in silico modeling, to reduce reliance on animal testing while improving the predictiveness of preclinical evaluations. fda.gov

Future Research Directions and Broader Academic Impact of Asaphan Research

Emerging Trends in the Synthesis of Complex Oligopeptide Conjugates

Emerging trends in chemical synthesis, particularly concerning complex oligopeptide conjugates, are characterized by advancements aimed at improving efficiency, scalability, and selectivity. These trends include the development of novel synthetic strategies, the use of highly efficient catalytic species, and the application of techniques such as microwave-assisted synthesis and flow chemistry. The field of oligonucleotide synthesis, a related area of complex biomolecule synthesis, is seeing growth driven by therapeutic applications, personalized medicine, and automation. While Asaphan is an oligopeptide conjugate, specific emerging trends in its synthesis are not detailed in the provided information. Historically, the synthesis of melphalan (B128) dipeptides, including this compound, involved incorporating melphalan into peptide structures. Future research could potentially explore applying modern synthetic methodologies to this compound or related structures to improve their production or create novel analogues with enhanced properties.

Innovations in Analytical Techniques for Characterizing Novel this compound Derivatives

Innovations in analytical techniques are crucial for the characterization of complex chemical compounds, including novel derivatives. Modern analytical chemistry is increasingly employing techniques such as Raman spectroscopy, inductively coupled plasma mass spectrometry (ICP-MS), nuclear magnetic resonance (NMR) spectroscopy, and ultra-performance liquid chromatography (UPLC) for detailed analysis. High-resolution mass spectrometry (HRMS) and advanced NMR techniques are particularly significant in the characterization of biomolecules and biopharmaceuticals. Ambient ionization mass spectrometry techniques allow for direct analysis with minimal sample preparation. While these techniques are broadly applicable to characterizing organic molecules and peptides, specific innovations in analytical techniques tailored for this compound derivatives are not described in the provided search results. Future research on this compound would undoubtedly benefit from and likely utilize these advanced analytical methods for structural confirmation, purity assessment, and metabolic studies of this compound and its potential derivatives.

Advanced Computational Strategies for Predicting Compound Behavior and Mechanisms

Computational strategies play an increasingly vital role in modern chemical and pharmaceutical research, aiding in the prediction of compound behavior and mechanisms of action. Techniques such as molecular dynamics simulations, QM/MM methods, and the application of artificial intelligence (AI) and machine learning are transforming drug discovery and design. These computational approaches can be used for virtual screening, generative modeling for de novo design, and understanding molecular interactions. While computational tools are generally applicable to studying molecular properties and interactions, there is no specific information in the search results detailing the application of advanced computational strategies for predicting the behavior or mechanisms of this compound. Future research could leverage these computational methods to explore this compound's potential interactions with biological targets, predict its metabolic fate, or design analogues with improved properties, although this is not explicitly mentioned in the provided context.

Expansion of Mechanistic Studies in Diverse Preclinical Biological Contexts

Preclinical studies are essential for understanding the biological effects and mechanisms of action of chemical compounds. This compound was historically investigated in preclinical studies related to cancer therapy, showing effects on respiration and phosphorylation in mitochondria. It was noted that the activity of melphalan dipeptides depended on factors like amino acid composition, sequence, and end group modifications, suggesting interactions with specific biomolecules like dipeptide transporters or peptidases. The search results highlight the importance of preclinical research in various fields, including cancer and neurological disorders, and the evolution of assessment methods in animal models. While this compound has a history in preclinical cancer research, the provided information does not detail any current or planned expansion of mechanistic studies for this compound in diverse preclinical biological contexts beyond its initial investigation as an alkylating agent. Future research could potentially explore other biological activities or therapeutic areas for this compound or its derivatives, guided by modern biological screening and mechanistic investigation techniques.

Development of Theoretical Frameworks for De Novo Design of Functional Analogues

The development of theoretical frameworks for the de novo design of functional analogues involves establishing conceptual models and principles to guide the creation of new molecules with desired properties. This often involves integrating knowledge from various disciplines and utilizing computational tools. Theoretical frameworks provide a structure for understanding and interpreting research and guiding the design process. While the concept of structure-activity relationship analysis was applied to melphalan dipeptides, including this compound, to understand how structural variations affected cytotoxic activity, the provided information does not describe the development of specific theoretical frameworks for the de novo design of this compound analogues. Future academic impact could involve developing such frameworks, potentially integrating computational approaches and insights into molecular recognition, to rationally design new oligopeptide conjugates based on the this compound structure with tailored functionalities.

Q & A

Q. What elements are critical when preparing this compound-related data for peer-reviewed journals?

  • Methodological Answer : Structure the manuscript using IMRaD (Introduction, Methods, Results, Discussion). In the Methods section, specify equipment models, software versions, and statistical thresholds. Use SI units and define non-standard abbreviations. For figures, ensure axis labels are legible and color schemes are accessible (e.g., ColorBrewer). Submit raw data, code, and analysis pipelines as supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.